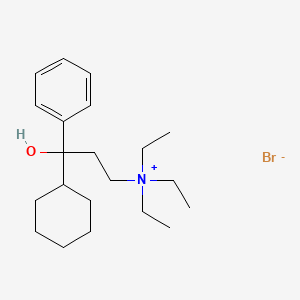

Tridihexethyl bromide

描述

Structure

2D Structure

属性

分子式 |

C21H36BrNO |

|---|---|

分子量 |

398.4 g/mol |

IUPAC 名称 |

(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;bromide |

InChI |

InChI=1S/C21H36NO.BrH/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;1H/q+1;/p-1 |

InChI 键 |

NXKAZKHSCKBZCB-UHFFFAOYSA-M |

SMILES |

CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[Br-] |

规范 SMILES |

CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[Br-] |

产品来源 |

United States |

Synthesis and Chemical Derivatization of Tridihexethyl Bromide

Established Synthetic Pathways for Tridihexethyl (B1221198) Bromide and Analogues

The conventional synthesis of Tridihexethyl bromide is a multi-step process that has been well-documented in chemical literature. google.comwikipedia.org It involves the creation of a key tertiary amino alcohol intermediate, followed by a quaternization reaction to yield the final quaternary ammonium (B1175870) salt. google.com

Precursor Chemistry and Reaction Mechanisms

The synthesis typically begins with the preparation of a β-amino ketone intermediate, followed by a Grignard reaction and subsequent quaternization.

Mannich Reaction: The initial step involves the Mannich reaction of acetophenone (B1666503), formaldehyde (B43269) (often in the form of paraformaldehyde), and diethylamine (B46881). google.comwikipedia.org This reaction forms the β-amino ketone, β-diethylaminopropiophenone. The reaction is typically conducted in a suitable solvent like a lower alkanol and may be acid-catalyzed. google.com

Grignard Reaction: The prepared β-diethylaminopropiophenone is then reacted with a Grignard reagent, specifically cyclohexylmagnesium chloride (or bromide). google.com This organometallic reagent adds to the carbonyl group of the ketone, and subsequent aqueous workup yields the tertiary amino alcohol, 1-cyclohexyl-3-diethylamino-1-phenyl-1-propanol. google.com This alcohol contains the characteristic cyclohexyl and phenyl groups attached to a tertiary carbon bearing a hydroxyl group.

Quaternization (N-Alkylation): The final step is the quaternization of the tertiary amine. This is a classic SN2 reaction, known as the Menshutkin reaction, where the tertiary amino alcohol is treated with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the quaternary ammonium salt, Tridihexethyl iodide or bromide. google.comrsc.org The lone pair of electrons on the nitrogen atom of the diethylamino group attacks the electrophilic ethyl group of the alkyl halide, forming a new carbon-nitrogen bond and imparting a positive charge on the nitrogen atom.

Optimization Methodologies for Yield and Purity in this compound Synthesis

The efficiency of the synthesis is critical for its application. Research has focused on optimizing each step to maximize yield and purity.

Mannich Reaction Optimization: A patent for the preparation of the β-diethylaminopropiophenone intermediate describes carefully controlling the acidity. The process involves using diethylamine hydrochloride and carrying out the reaction in the presence of a specific, small amount of a mineral acid per mole of acetophenone to improve yields. google.com

Quaternization Optimization: The N-alkylation step can be prone to side reactions. The choice of solvent, temperature, and stoichiometry is crucial. To suppress overalkylation in similar reactions, the use of specific bases like cesium hydroxide (B78521) or reaction on solid supports like silica (B1680970) gel has been explored. dtu.dk While secondary amines are often more nucleophilic than primary amines, leading to potential overalkylation, the quaternization of a tertiary amine is the final step and thus avoids this specific issue, though reaction conditions must still be controlled to ensure complete reaction without degradation. sit.edu.cn

Table 1: Key Reactions and Intermediates in the Established Synthesis of this compound

Novel Synthetic Approaches for this compound

While the established pathway is reliable, modern synthetic chemistry seeks more efficient, cost-effective, and environmentally friendly methods.

Exploration of Alternative Reagents and Catalytic Systems

Research into the synthesis of quaternary ammonium salts (QAS) in general provides insights into potential new routes for this compound.

Alternative Alkylating Agents: Traditional alkylating agents like alkyl halides can be hazardous. Quaternary ammonium salts themselves can be used as alternative, safer alkylating agents in some contexts, although this is more relevant for methylation or allylation than the ethylation required here. researchgate.netnih.gov

Catalytic Systems: Iridium and ruthenium complexes have been developed as catalysts for the N-alkylation of amines with alcohols, which presents an alternative to using alkyl halides. dtu.dk This "borrowing hydrogen" methodology is an atom-economical process where the only byproduct is water. Such a system could potentially be adapted to synthesize the tertiary amine precursor or even for the final quaternization step under modified conditions.

Phase-Transfer Catalysis: The design of novel chiral phase-transfer catalysts, such as C2-symmetric chiral quaternary ammonium bromides derived from BINOL, has been successful in the asymmetric alkylation of glycine (B1666218) derivatives. nih.gov While this compound itself is typically used as a racemic mixture, these advanced catalytic methods showcase the modern tools available for controlling reactivity and stereochemistry in the synthesis of complex QAS.

Principles of Green Chemistry in this compound Synthesis

Green chemistry principles aim to reduce waste and energy consumption in chemical manufacturing.

Microwave and Ultrasound Irradiation: These non-conventional energy sources have been shown to accelerate the synthesis of QAS, leading to significantly shorter reaction times and higher yields compared to classical heating methods. nih.gov This approach reduces energy consumption and often leads to cleaner reactions with easier purification.

Alternative Solvents and Recyclable Media: The use of environmentally benign and recyclable reaction media is a key green strategy. Quaternary ammonium salts themselves have been employed as efficient and recyclable media for reactions like the one-pot synthesis of α-aminophosphonates. organic-chemistry.org Exploring aqueous reaction conditions or using recyclable ionic liquids could reduce the reliance on volatile organic solvents in the synthesis of this compound.

Solvent-Free Reactions: A green protocol for synthesizing quaternary ammonium tribromides involves the solvent-free grinding of reactants, offering advantages of high purity, excellent yield, and mild conditions. tandfonline.com Adapting parts of the this compound synthesis to solvent-free or solid-state conditions could significantly improve its environmental footprint.

Table 2: Comparison of Synthetic Methodologies for Quaternary Ammonium Salts

Chemical Modification and Analog Generation Strategies for this compound

The modification of the this compound structure is a key strategy in medicinal chemistry to modulate pharmacological activity and properties. As a quaternary ammonium anticholinergic, its structure-activity relationship (SAR) is well-defined, focusing on the quaternary ammonium head, the central chain, and the bulky ester or hydroxyl-bearing groups. [8, 17]

Modification of the Quaternary Ammonium Group: The size of the alkyl groups on the nitrogen atom is crucial for receptor affinity. While the triethylammonium (B8662869) group is present in Tridihexethyl, replacing these with other alkyl groups can alter potency and selectivity. Generally, the trimethylammonium group is considered optimal for muscarinic activity, and increasing the size of the alkyl groups can lead to a decrease in activity or a shift towards antagonistic properties. nih.gov

Modification of the Hydroxylpropyl Chain: The three-carbon chain separating the nitrogen from the bulky cyclohexyl and phenyl groups can be altered. Lengthening or shortening this chain would impact the spatial relationship between the cationic head and the hydrophobic groups, thereby affecting receptor binding.

Modification of the Cyclohexyl and Phenyl Groups: These bulky, hydrophobic groups are critical for antagonist activity. Replacing the cyclohexyl or phenyl ring with other cyclic or aromatic systems is a common strategy to create analogues. For example, replacing the phenyl group with a thiophene (B33073) ring or introducing substituents onto the phenyl ring can fine-tune the electronic and steric properties of the molecule, potentially leading to improved affinity or a different receptor subtype selectivity. The synthesis of analogues often follows the same fundamental pathway, substituting the appropriate Grignard reagent (e.g., 2-thienylmagnesium bromide instead of phenylmagnesium bromide) or starting ketone.

Sulfonium (B1226848) Analogues: An interesting modification involves replacing the quaternary nitrogen atom with a sulfur atom to create a sulfonium salt. Sulfonium analogues of Tridihexethyl iodide have been synthesized, demonstrating that isosteric replacement is a viable strategy for generating novel compounds with potentially different pharmacological profiles. researchgate.net

These strategies allow for the systematic exploration of the chemical space around the core Tridihexethyl structure, aiming to develop new chemical entities with optimized properties.

Table of Mentioned Compounds

Compound Name This compound (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium bromide Acetophenone Paraformaldehyde Diethylamine β-diethylaminopropiophenone Cyclohexylmagnesium chloride Cyclohexylmagnesium bromide 1-Cyclohexyl-3-diethylamino-1-phenyl-1-propanol Ethyl iodide Ethyl bromide Tridihexethyl iodide Trihexyphenidyl (B89730) BINOL α-aminophosphonates 2-thienylmagnesium bromide Phenylmagnesium bromide

Chemical Modification and Analog Generation Strategies for this compound

Structure Elucidation Through Chemical Derivatization

The structural confirmation of this compound, with the chemical formula C₂₁H₃₆BrNO and IUPAC name (3-cyclohexyl-3-hydroxy-3-phenylpropyl)triethylazanium;bromide, relies on a combination of spectroscopic methods and chemical derivatization techniques. sigmaaldrich.com Derivatization is often employed to enhance the detectability of compounds or to produce fragments that are more readily analyzed by techniques such as mass spectrometry.

For quaternary ammonium compounds like this compound, which are permanently charged and non-volatile, techniques like electrospray ionization mass spectrometry (ESI-MS) are particularly useful. masterorganicchemistry.com Chemical derivatization can be used to introduce a specific tag or to alter the fragmentation pattern in a predictable way, thus aiding in the confirmation of the molecule's complex structure.

One common derivatization strategy for compounds containing a hydroxyl group, such as this compound, is silylation. The reaction of the hydroxyl group with a silylating agent, like N,O-bis(trimethylsilyl)acetamide, replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the compound, making it more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). The mass spectrum of the TMS-ether derivative would show a characteristic molecular ion peak and fragmentation patterns that help to confirm the original structure. nih.gov

Another approach for the structure elucidation of quaternary ammonium compounds is the Hofmann degradation. This elimination reaction involves treating the quaternary ammonium hydroxide with heat, leading to the formation of a tertiary amine and an alkene. While primarily a synthetic tool, the identification of the resulting tertiary amine and alkene can provide conclusive evidence for the structure of the original quaternary ammonium salt. However, this method is destructive and may not be suitable for all analytical purposes.

Modern analytical techniques, particularly tandem mass spectrometry (MS/MS), can often provide detailed structural information without the need for extensive chemical derivatization. In MS/MS analysis of this compound, the parent ion (m/z 318.3) can be selected and subjected to collision-induced dissociation to generate a unique fragmentation pattern. iu.edu The fragmentation of the (3-cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium cation would be expected to yield characteristic fragment ions corresponding to the loss of ethyl groups, water from the hydroxyl group, and cleavage of the propyl chain, thereby confirming the connectivity of the molecule.

Table 1: Potential Chemical Derivatization Reactions for this compound Structure Elucidation

| Derivatization Reaction | Reagent | Purpose | Analytical Technique |

| Silylation | N,O-Bis(trimethylsilyl)acetamide (BSA) | Increase volatility and thermal stability | GC-MS |

| Acetylation | Acetic Anhydride | Introduce an acetyl group to the hydroxyl function | MS, NMR |

| Hofmann Degradation | Silver(I) oxide, water, heat | Cleavage to a tertiary amine and an alkene | GC-MS, NMR of products |

Synthesis of Isotopic or Fluorescently Labeled this compound for Mechanistic Probes

The synthesis of isotopically or fluorescently labeled analogs of this compound is essential for conducting detailed mechanistic studies, such as receptor binding assays and metabolic pathway investigations.

Isotopic Labeling

Isotopically labeled compounds, where one or more atoms are replaced by their heavier, stable isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N), are invaluable tools in drug metabolism and pharmacokinetic studies. pharmaffiliates.com The synthesis of labeled this compound can be approached by incorporating isotopic labels into the precursor molecules.

A plausible synthetic route to this compound involves the Grignard reaction of cyclohexylmagnesium bromide with a suitable β-amino ketone, such as 3-(diethylamino)-1-phenylpropan-1-one, to form the tertiary alcohol precursor, 3-(diethylamino)-1-phenyl-1-cyclohexyl-1-propanol. masterorganicchemistry.comlibretexts.orgaston.ac.uk This amino alcohol is then quaternized with an ethyl halide, in this case, ethyl bromide, to yield this compound. sit.edu.cn

To introduce a deuterium (B1214612) label, deuterated reagents can be used at various stages of this synthesis. For example, using deuterated ethyl bromide (C₂D₅Br) in the final quaternization step would yield a pentadeuterated this compound. Alternatively, preparing cyclohexylmagnesium bromide from deuterated cyclohexyl bromide would introduce deuterium into the cyclohexyl ring. nih.gov

For carbon-13 labeling, a ¹³C-labeled precursor would be required. For instance, the synthesis could start with ¹³C-labeled benzaldehyde (B42025) to introduce the label into the phenyl ring or use ¹³C-labeled ethyl bromide for the quaternization step. researchgate.neteur.nl The choice of labeling position depends on the specific research question, such as which part of the molecule is tracked during metabolic transformation.

Table 2: Potential Strategies for Isotopic Labeling of this compound

| Isotope | Labeled Reagent | Position of Label |

| ²H (Deuterium) | Deuterated Ethyl Bromide (C₂D₅Br) | On one of the N-ethyl groups |

| ²H (Deuterium) | Deuterated Cyclohexyl Bromide | On the cyclohexyl ring |

| ¹³C | ¹³C-labeled Ethyl Bromide | On one of the N-ethyl groups |

| ¹³C | ¹³C-labeled Benzaldehyde | In the phenyl ring |

Fluorescent Labeling

Fluorescently labeled probes are instrumental in visualizing the distribution and binding of drugs at a cellular and subcellular level. biorxiv.org A fluorescent analog of this compound can be synthesized by incorporating a fluorophore into its structure, provided that the modification does not significantly alter its pharmacological activity.

One approach is to synthesize a derivative of this compound that contains a reactive functional group, which can then be coupled to a fluorescent dye. For example, if a precursor with a primary or secondary amine is used instead of a tertiary amine in the initial steps of the synthesis, this amine could be reacted with a fluorophore containing a reactive group like an isothiocyanate or a succinimidyl ester (e.g., fluorescein (B123965) isothiocyanate or an NBD derivative). mdpi.comnih.gov

Alternatively, a fluorescent moiety could be incorporated into one of the N-alkyl groups. For instance, a quaternizing agent that already contains a fluorophore could be synthesized and used in the final step. The synthesis of fluorescent quaternary ammonium compounds has been reported, demonstrating the feasibility of this approach for creating probes to study the mode of action of this class of compounds. biorxiv.orgrsc.orgmdpi.com The resulting fluorescent tridihexethyl analog would allow for its localization in tissues and cells to be studied using fluorescence microscopy, providing insights into its interaction with muscarinic receptors. iu.edu

Mechanistic Pharmacology of Tridihexethyl Bromide

Molecular Target Identification and Characterization

Tridihexethyl (B1221198) bromide primarily exerts its effects by acting as a muscarinic antagonist. nih.govebi.ac.uk It binds to muscarinic acetylcholine (B1216132) receptors, thereby blocking the actions of the endogenous neurotransmitter, acetylcholine. nih.govebi.ac.uk

Muscarinic Acetylcholine Receptor Subtype Selectivity (M1, M2, M3)

Tridihexethyl is a non-selective antagonist of muscarinic acetylcholine receptors, meaning it can block various subtypes, including M1, M2, and M3 receptors. drugbank.comnih.gov M1 receptors are predominantly found in the central nervous system and ganglia, M2 receptors in the heart, and M3 receptors in smooth muscle and glandular tissue. drugbank.comnih.govncats.io While some muscarinic antagonists exhibit selectivity for certain receptor subtypes, Tridihexethyl is characterized by its broader interaction profile. drugbank.comnih.gov

Table 1: Muscarinic Receptor Subtypes and Their Primary Locations

| Receptor Subtype | Primary Locations |

|---|---|

| M1 | Central Nervous System, Ganglia drugbank.comnih.gov |

| M2 | Heart drugbank.comnih.gov |

| M3 | Smooth Muscle, Glandular Tissue drugbank.comnih.gov |

Cellular and Subcellular Modulatory Effects

The binding of Tridihexethyl to muscarinic receptors initiates a cascade of cellular and subcellular events, ultimately leading to its observed physiological effects. drugbank.comnih.govncats.io

Intracellular Signaling Cascade Perturbations (e.g., adenylate cyclase, phosphoinositide breakdown, G-protein modulation)

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs). nih.govmedchemexpress.com The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, which activate phospholipase C, leading to the breakdown of phosphoinositides into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com This pathway ultimately results in an increase in intracellular calcium. mdpi.comgenome.jp The M2 and M4 subtypes, on the other hand, are coupled to Gi/o proteins, which inhibit adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels. nih.govmedchemexpress.commdpi.com By blocking these receptors, Tridihexethyl antagonizes these signaling cascades. drugbank.comnih.govncats.io For instance, by blocking M3 receptors, it prevents the acetylcholine-induced breakdown of phosphoinositides. drugbank.comnih.gov Similarly, by blocking M2 receptors, it can prevent the inhibition of adenylate cyclase. drugbank.comnih.gov

Table 2: Muscarinic Receptor Subtypes and Associated G-Proteins and Signaling Pathways

| Receptor Subtype | Coupled G-Protein | Primary Signaling Pathway |

|---|---|---|

| M1, M3, M5 | Gq/11 | Activation of Phospholipase C, Increased IP3 and DAG nih.govmdpi.com |

| M2, M4 | Gi/o | Inhibition of Adenylate Cyclase, Decreased cAMP nih.govmedchemexpress.commdpi.com |

Ion Channel Activity Regulation (e.g., potassium channels)

The modulation of G-proteins by muscarinic receptors also leads to the regulation of ion channel activity. drugbank.comnih.govncats.io For example, the activation of M2 receptors can lead to the opening of potassium channels, which contributes to the hyperpolarization of the cell membrane. drugbank.comnih.gov As an antagonist, Tridihexethyl would prevent this acetylcholine-induced modulation of potassium channels. drugbank.comnih.gov The intricate interplay between muscarinic receptors and various ion channels is a key aspect of their physiological function. mdpi.com

Neurotransmitter Release and Uptake Mechanisms in in vitro and ex vivo Systems

The presynaptic localization of some muscarinic receptor subtypes, particularly M2 and M4, allows them to modulate the release of acetylcholine and other neurotransmitters. drugbank.comdrugbank.com These autoreceptors and heteroreceptors act as a negative feedback mechanism. When activated by acetylcholine, they inhibit further neurotransmitter release. By blocking these presynaptic M2/M4 receptors, an antagonist like Tridihexethyl could potentially enhance the release of acetylcholine from nerve terminals in certain experimental settings. However, detailed studies specifically investigating the effects of Tridihexethyl bromide on neurotransmitter release and uptake mechanisms in in vitro and ex vivo systems were not prominently available in the search results.

Enzymatic Interactions and Modulation by this compound

The interaction of this compound with various enzyme systems is a critical aspect of its pharmacological profile. These interactions can influence its metabolic fate and potential for drug-drug interactions.

As an anticholinergic agent, the primary mechanism of this compound is the direct blockade of muscarinic acetylcholine receptors, rather than the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of acetylcholine. uwec.edudrugbank.com While some anticholinergic compounds can exhibit a dual action, scientific literature from the conducted searches does not provide specific data on the direct inhibitory or activating effects of this compound on cholinesterase enzymes. Standard in vitro assays, such as Ellman's method, are typically employed to determine the half-maximal inhibitory concentration (IC50) of compounds against acetylcholinesterase and butyrylcholinesterase. nih.goveuropeanreview.orgmdpi.com However, specific IC50 or Ki values for this compound are not available in the reviewed literature.

Data on the cholinesterase inhibition profile of this compound is not available in the reviewed scientific literature.

The interaction of drugs with cytochrome P450 (CYP) enzymes is a major determinant of their metabolic clearance and potential for drug-drug interactions. nih.govmedicineslearningportal.org In silico predictions suggest that this compound has a low propensity for inhibiting CYP enzymes. drugbank.com Predictive data from ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling is presented in the table below. It is important to note that these are computational predictions and not experimentally derived data. Time-dependent inhibition assays, which measure the IC50 shift in the presence and absence of NADPH, are the standard for experimentally determining a compound's potential to cause irreversible inhibition of CYP enzymes. evotec.comabo.fi

| Predicted Parameter | Predicted Value | Interpretation |

|---|---|---|

| Low CYP Inhibitory Promiscuity | 0.9163 | Low likelihood of inhibiting multiple CYP isoforms |

| Ames Test | Non AMES toxic | Predicted to be non-mutagenic |

| hERG Inhibition (predictor I) | Strong inhibitor | Potential for cardiac-related adverse effects |

| hERG Inhibition (predictor II) | Inhibitor | Potential for cardiac-related adverse effects |

The data in this table is based on computational predictions from admetSAR and was retrieved from DrugBank. drugbank.com

Preclinical Pharmacodynamic Studies in Model Systems (e.g., Isolated Tissues, Cell Lines)

Preclinical pharmacodynamic studies are essential for characterizing the functional activity of a drug at its target receptors and for understanding its effects on physiological systems.

The antispasmodic activity of antimuscarinic agents like this compound is classically evaluated using isolated organ bath preparations. dss.go.thdrugs.com Tissues rich in smooth muscle and muscarinic receptors, such as the guinea pig ileum, are commonly used. nih.govnih.govgoogleapis.com In these experiments, the tissue is suspended in an organ bath containing a physiological salt solution and its contractile responses to various spasmogens (e.g., acetylcholine, carbachol) are recorded. google.com The antagonistic potency of the drug is determined by its ability to inhibit these contractions. A standard method for quantifying competitive antagonism is the Schild analysis, which can determine the pA2 value, a measure of the antagonist's affinity for the receptor. researchgate.netnih.govresearchgate.net

While the antispasmodic effects of this compound on the gastrointestinal tract are well-documented, specific quantitative data from organ bath studies, such as pA2 values, were not available in the reviewed literature.

Specific experimental data from in vitro organ bath studies for this compound, such as pA2 values, are not available in the reviewed scientific literature.

Modern drug discovery extensively utilizes functional assays in cell lines that are genetically engineered to express specific receptor subtypes. epo.orggoogleapis.com For muscarinic antagonists, Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cell lines stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) are frequently employed. nih.govnih.gov These assays measure the ability of an antagonist to inhibit the functional response induced by a muscarinic agonist. Common readouts include changes in intracellular second messengers, such as inositol phosphate (B84403) accumulation or, more commonly, transient increases in intracellular calcium concentration. nih.govnih.govthermofisher.com Calcium flux is often measured using fluorescent dyes and a high-throughput instrument like a Fluorescence-Linked Imaging Plate Reader (FLIPR). google.com.bn These assays allow for the determination of the antagonist's potency (IC50) and selectivity for each receptor subtype.

Despite the availability of these advanced techniques for characterizing muscarinic antagonists, specific data from functional assays in cell culture models for this compound were not found in the conducted searches.

Quantitative data from functional assays on cell culture models for this compound are not available in the reviewed scientific literature.

Structural Activity Relationship Sar Studies of Tridihexethyl Bromide and Its Analogues

Elucidation of Pharmacophore and Auxophore Requirements for Muscarinic Antagonism

The fundamental pharmacophore for muscarinic antagonism, as exemplified by tridihexethyl (B1221198) bromide, consists of several key features. smu.edu These include a cationic center, typically a quaternary ammonium (B1175870) or a protonated tertiary amine, and a hydrophobic moiety, often comprising one or more cyclic groups. smu.eduresearchgate.net An ester group is also a common, though not essential, component that contributes to binding. smu.eduresearchgate.net

The cationic nitrogen is crucial for the initial ionic interaction with a complementary anionic site on the muscarinic receptor. smu.edu The hydrophobic regions of the molecule, such as the phenyl and cyclohexyl rings in related compounds, engage in van der Waals interactions with hydrophobic pockets within the receptor binding site. smu.edu The ester functional group, when present, is believed to participate in hydrogen bonding, further stabilizing the ligand-receptor complex. researchgate.net

Auxophoric elements, which are structural features that support the pharmacophore's activity, include the nature and size of the alkyl groups on the nitrogen atom and the type of cyclic substituents. slideshare.net For antagonists like tridihexethyl bromide, the N-alkyl groups can be larger than the methyl groups found in agonists, contributing to a better fit within the antagonist binding site. smu.edu The presence of bulky cyclic groups is also a common feature among potent muscarinic antagonists. researchgate.net

A simplified representation of the essential pharmacophoric and auxophoric elements for muscarinic antagonism is presented below:

| Feature | Role in Muscarinic Antagonism |

| Cationic Center (Quaternary/Tertiary Amine) | Primary ionic interaction with the receptor. smu.edu |

| Hydrophobic Groups (e.g., Phenyl, Cyclohexyl) | van der Waals interactions with hydrophobic pockets. smu.edu |

| Ester Group | Potential for hydrogen bonding to enhance binding affinity. researchgate.net |

| N-Alkyl Substituents | Larger groups are tolerated and can enhance antagonist activity. smu.edu |

Impact of Substituent Modifications on Receptor Affinity and Functional Selectivity

Modifications to the substituents of this compound analogues can significantly influence their affinity for muscarinic receptor subtypes and their functional selectivity. The nature of the substituents on the nitrogen atom plays a critical role in determining the compound's properties. slideshare.net For instance, quaternary ammonium compounds, like this compound, are generally more hydrophilic and tend to act peripherally. slideshare.net In contrast, tertiary amines are more lipophilic and can cross the blood-brain barrier. slideshare.net

The type of cyclic groups attached to the molecule also impacts receptor affinity. The presence of aromatic or bulky hydrophobic groups often leads to increased binding affinity by promoting a better fit within the hydrophobic pocket of the receptor. slideshare.net For example, the substitution of a cyclohexyl ring with a benzene (B151609) ring has been shown to alter the affinity for the dopamine (B1211576) transporter in analogues of related compounds, highlighting the sensitivity of receptor binding to such modifications. researchgate.net

Furthermore, the length and nature of the linker connecting the cationic head and the hydrophobic groups can determine selectivity for different receptor subtypes. slideshare.net While the orthosteric binding site is highly conserved across muscarinic receptor subtypes, subtle differences can be exploited by carefully designed antagonists to achieve preferential binding to one subtype over others. nih.gov This concept of functional selectivity allows for the development of drugs that can preferentially inhibit a specific receptor subtype without being completely non-selective in their binding. nih.gov

The following table summarizes the effects of key substituent modifications:

| Modification | Impact on Affinity and Selectivity |

| Quaternary vs. Tertiary Amine | Affects hydrophilicity and ability to cross the blood-brain barrier. slideshare.net |

| Type of Cyclic Groups | Influences binding affinity through hydrophobic interactions. slideshare.net |

| Linker Length and Nature | Can determine selectivity for different receptor subtypes. slideshare.net |

Conformational Analysis and its Influence on Biological Activity

The three-dimensional conformation of this compound and its analogues is a critical determinant of their biological activity. The spatial arrangement of the pharmacophoric groups must allow for an optimal fit within the binding site of the muscarinic receptor. Bio-isosterism, which involves the comparison of molecules with similar shapes and chemical functions, is a guiding principle in understanding these conformational requirements. nootanpharmacy.in

Studies on related muscarinic antagonists have shown that more conformationally restricted analogues can exhibit enhanced selectivity for specific receptors. researchgate.net This suggests that constraining the flexibility of the molecule can lock it into a bioactive conformation, leading to improved pharmacological properties. The distance between the cationic nitrogen and the hydrophobic groups is also a crucial conformational parameter that dictates the strength of the interaction with the receptor.

Predictive Modeling Approaches for SAR in this compound Derivatives

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, has become an invaluable tool in the SAR analysis of this compound derivatives and other pharmacologically active compounds. nih.govnih.govnih.gov QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kluniversity.in

These models utilize various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft's steric constant). kluniversity.in By correlating these descriptors with the observed biological activity, QSAR models can predict the activity of novel, untested compounds. nih.gov

In the context of this compound analogues, QSAR could be employed to predict their binding affinity for different muscarinic receptor subtypes based on structural modifications. nih.gov For instance, a QSAR study might reveal that increasing the hydrophobicity of a particular substituent leads to a predictable increase in antagonist potency.

Advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional properties of the molecules. kluniversity.in These methods can generate 3D contour maps that highlight the regions of a molecule where modifications are likely to enhance or diminish biological activity. nih.gov Such predictive models are instrumental in guiding the rational design of new this compound derivatives with improved affinity and selectivity. nih.gov

Analytical Methodologies for Tridihexethyl Bromide Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the separation and assessment of the purity of Tridihexethyl (B1221198) bromide. These techniques are pivotal for isolating the compound from complex mixtures and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the analysis of Tridihexethyl bromide. The development and validation of HPLC methods are critical to ensure accurate and reliable results.

A study of the retention behavior of several basic drugs, including Tridihexethyl, was conducted using ion-pair HPLC. scribd.com This method is particularly useful for analyzing ionic compounds like this compound. Another approach involves reversed-phase HPLC, which is a common technique for separating a wide range of pharmaceutical compounds. researchgate.netmdpi.comnih.govedwiserinternational.comsemanticscholar.org For instance, a reversed-phase HPLC method was developed for the simultaneous determination of multiple quaternary ammonium (B1175870) drugs, including Tridihexethyl chloride, in equine urine. researchgate.net This method utilized a C18 column with a mobile phase consisting of acetonitrile (B52724) and ammonium formate (B1220265) buffer, demonstrating the capability of HPLC to analyze Tridihexethyl in biological matrices. researchgate.net

Method validation, following guidelines from the International Conference on Harmonisation (ICH), is a crucial step. This process typically involves assessing parameters such as linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose. mdpi.comnih.govsemanticscholar.org

Table 1: Exemplary HPLC Method Parameters for Quaternary Ammonium Drug Analysis

| Parameter | Details |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile and aqueous ammonium formate (pH 3.0, 10 mM) |

| Detection | Mass Spectrometry (MS) |

| Application | Screening of quaternary ammonium drugs in equine urine |

This table is a composite representation based on typical HPLC methodologies for similar compounds.

Gas Chromatography (GC) Applications in Research Settings

Gas Chromatography (GC) is another valuable technique in the analytical toolkit for this compound research. While less common for non-volatile quaternary ammonium salts, GC can be employed after suitable derivatization or pyrolysis. For instance, the analysis of quaternary ammonium salts using GC can be performed via "in-injector" pyrolysis, which creates volatile degradation products that can be quantified. researchgate.net However, this approach carries the risk of system contamination. researchgate.net A study on the toxicokinetics of Vecuronium bromide, a related neuromuscular blocking agent, utilized GC-MS to identify metabolites in visceral samples, showcasing the potential of GC-MS in metabolic studies of quaternary ammonium compounds. researchgate.net

Chiral Separation Techniques for Enantiomeric Studies

Tridihexethyl possesses a chiral center, meaning it exists as two enantiomers. wikipedia.org Since enantiomers can exhibit different pharmacological activities, their separation and analysis are of significant importance. google.comnih.govmedwinpublishers.com Chiral separation can be achieved using various chromatographic techniques.

One common approach is to use a chiral stationary phase (CSP) in HPLC. medwinpublishers.com These specialized columns can differentiate between enantiomers, allowing for their separation and quantification. Another method involves pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. dokumen.pub The optical purity of (R)-tridihexethyl, for example, can be determined using methods like HPLC on a chiral chromatographic column. google.comgoogle.com

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and for its quantification in various samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformation of molecules. Both ¹H NMR and ¹³C NMR can provide detailed information about the chemical environment of the atoms within the Tridihexethyl molecule. google.com.bngoogle.comgoogleapis.com For instance, ¹H NMR spectroscopy was used to characterize the precipitate formed during the conductometric investigation of oxyphenonium (B72533) bromide, a structurally similar compound. researchgate.net The intensity of an NMR signal is directly proportional to the number of nuclei generating the signal, which allows for quantitative analysis. ula.ve

Mass Spectrometry (MS) for Characterization and Metabolite Identification in Preclinical Samples

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a potent tool for identifying and quantifying drugs and their metabolites in biological samples. researchgate.netresearchgate.net

LC-MS/MS, in particular, has been successfully used for the screening of quaternary ammonium drugs, including Tridihexethyl chloride, in equine urine at low concentrations. researchgate.net This method involves the use of electrospray ionization (ESI) to generate ions from the analytes, which are then detected and fragmented to provide structural information. researchgate.netresearchgate.net The fragmentation patterns can help in the identification of unknown metabolites in preclinical studies. nih.govnih.gov For example, a study on the metabolism of Vecuronium bromide utilized GC-MS to identify various metabolite fragments in visceral samples. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Spectroscopic techniques are fundamental in the structural elucidation and quantification of pharmaceutical compounds. For this compound, both Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve specific analytical purposes.

Interactive Table: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3500-3200 (Broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Alcohol) | Stretching | 1260-1000 |

| C-N (Amine) | Stretching | 1250-1020 |

Note: This table represents expected values based on the known structure of Tridihexethyl and typical IR correlation charts. Actual values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule. wikipedia.org This technique is particularly useful for quantifying compounds containing chromophores, which are parts of a molecule that absorb light. wikipedia.org The phenyl group in this compound acts as a chromophore, allowing for its detection and quantification using UV-Vis spectroscopy. researchgate.netewadirect.com

Research on similar quaternary ammonium compounds demonstrates the utility of UV-Vis spectroscopy. For instance, a chromatographic-densitometric method was developed for the determination of oxyphenonium bromide and its degradation products, with measurements conducted at approximately 225 nm. researchgate.netresearchgate.net Similarly, UV spectroscopy has been employed for the simultaneous determination of other pharmaceutical compounds in mixtures. researchgate.net For this compound, UV-Vis spectroscopy can be applied to determine its concentration in solutions, monitor its stability, and analyze its release from pharmaceutical formulations. ewadirect.com

Interactive Table: UV-Vis Absorption Data for a Related Compound (Oxyphenonium Bromide)

| Compound | Wavelength (λmax) | Application | Reference |

| Oxyphenonium Bromide | ~225 nm, 252 nm | Densitometric measurement | researchgate.net |

Note: This data is for a structurally related compound and serves as an example of the analytical application of UV-Vis spectroscopy in this class of molecules.

Electrochemical Detection Methods in Research Contexts

Electrochemical detection methods offer high sensitivity and selectivity for the analysis of electroactive compounds. These techniques are often coupled with separation methods like high-performance liquid chromatography (HPLC). While specific research detailing the electrochemical detection of this compound is limited, the methodologies have been successfully applied to other quaternary ammonium compounds and in complex bioanalytical settings.

For example, a sensitive and selective HPLC method with amperometric detection was developed for the determination of rocuronium (B1662866) bromide and its impurities. researchgate.net Potentiometric sensors have also been successfully applied for the determination of pancuronium (B99182) bromide in pharmaceutical preparations and biological fluids. researchgate.net These examples strongly suggest the feasibility of developing similar electrochemical methods for this compound. Such a method would likely involve HPLC separation followed by electrochemical detection, which could provide a highly sensitive means for quantification in various samples. The principle relies on the oxidation or reduction of the analyte at an electrode surface at a specific potential.

Advanced Bioanalytical Method Validation for Complex Biological Matrices (e.g., tissue homogenates, cell lysates)

The quantification of drugs in complex biological matrices like tissue homogenates and cell lysates is crucial for pharmacokinetic and drug distribution studies. This requires the development and validation of robust bioanalytical methods. The validation process ensures that the method is reliable and reproducible for its intended use, adhering to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). cystinosisresearch.orgnih.gov

While specific studies on the validation of this compound assays in tissue homogenates or cell lysates are not prominent in the available literature, the framework for such a validation is well-established. Research on other quaternary ammonium drugs provides a clear blueprint. For instance, a liquid chromatography-mass spectrometry (LC-MS) method for rocuronium was validated for its assay in plasma, urine, bile, and tissue homogenates. researchgate.net The validation process for a bioanalytical method for this compound in a complex matrix would involve assessing the following parameters:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix. cystinosisresearch.org

Linearity and Range: The concentration range over which the assay is accurate and precise.

Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements. researchgate.net

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified. researchgate.net

Recovery: The efficiency of the extraction process from the biological matrix. researchgate.net

Matrix Effects: The influence of matrix components on the ionization of the analyte. cystinosisresearch.org

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). nih.gov

In a research context, Tridihexethyl chloride was included in a library of compounds screened using an in-cell ELISA in cell lysates of conditionally immortalized proximal tubular epithelial cells (ciPTCs), demonstrating that the compound is handled within cellular assays, which inherently require validated analytical steps for accurate interpretation. cystinosisresearch.org

Interactive Table: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | Common Acceptance Criteria |

| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ). |

| Precision | The agreement between a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |

| Recovery | The detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard. | Should be consistent, precise, and reproducible. |

| Stability | Analyte stability in a given matrix under specific conditions for given time intervals. | Concentration change should be within ±15% of the initial concentration. |

Note: Acceptance criteria are based on general FDA guidelines for bioanalytical method validation.

Preclinical Pharmacokinetic and Metabolic Investigations of Tridihexethyl Bromide

Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Systems

Pharmacokinetic studies are crucial for characterizing the journey of a drug through the body. frontiersin.org Such investigations in animal models help to establish the ADME profile of a compound before it can be considered for human trials. frontiersin.org

Tissue distribution studies are performed in preclinical animal models, such as rats or mice, to understand where a drug accumulates in the body after administration. mdpi.comnih.gov These studies provide critical information on potential target organs for efficacy and toxicity. mdpi.com Specific data from tissue distribution profiling of Tridihexethyl (B1221198) bromide in animal models have not been detailed in the available scientific literature. A typical study would involve administering the compound to animals and measuring its concentration in various tissues (e.g., liver, kidney, brain, lung) at different time points. nih.gov

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a key determinant of its pharmacokinetic behavior. sygnaturediscovery.com Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active and available for metabolism and excretion. sygnaturediscovery.com While it is an important parameter measured in preclinical species to allow for pharmacokinetic and pharmacodynamic comparisons, specific quantitative data on the plasma protein binding of Tridihexethyl bromide in preclinical species is not available in public databases. sygnaturediscovery.comdrugbank.comnih.gov High protein binding can affect a drug's distribution and clearance, making its determination a standard component of preclinical evaluation. wuxiapptec.comxenotech.com

Metabolic Pathways and Enzyme Systems In Vitro and In Vivo (Non-Human)

Understanding how a drug is metabolized is essential for predicting its efficacy, potential for drug-drug interactions, and toxicity. frontiersin.org Metabolism studies identify the enzymatic pathways responsible for the biotransformation of a drug and characterize the resulting metabolites. fda.gov

The Cytochrome P450 (CYP) family of enzymes is a major component of drug metabolism, and interactions with this system can lead to significant drug-drug interactions. wcrj.net A drug can act as a substrate, an inhibitor, or an inducer of CYP enzymes. wcrj.net Predicting these interactions is a key safety assessment in preclinical development.

While comprehensive in vitro metabolic studies are not publicly documented, predictive data regarding Tridihexethyl's interaction with major CYP isoforms is available. drugbank.com According to these predictions, Tridihexethyl is a predicted substrate of CYP3A4 and an inhibitor of CYP2D6. It is not predicted to be a substrate for CYP2C9 or CYP2D6, nor is it predicted to inhibit CYP1A2, CYP2C9, CYP2C19, or CYP3A4. drugbank.com

Table 1: Predicted Cytochrome P450 (CYP) Interaction Profile for Tridihexethyl

| CYP Isoform | Interaction Type | Predicted Result |

| CYP3A4 | Substrate | Substrate |

| CYP2C9 | Substrate | Non-Substrate |

| CYP2D6 | Substrate | Non-Substrate |

| CYP2D6 | Inhibitor | Inhibitor |

| CYP1A2 | Inhibitor | Non-Inhibitor |

| CYP2C9 | Inhibitor | Non-Inhibitor |

| CYP2C19 | Inhibitor | Non-Inhibitor |

| CYP3A4 | Inhibitor | Non-Inhibitor |

| Source: DrugBank. drugbank.com |

Elimination Kinetics and Routes in Preclinical Species

Comprehensive investigations into the elimination kinetics of this compound in common preclinical species such as rats and dogs have not been identified in extensive searches of scientific databases. As a result, key pharmacokinetic parameters including the elimination half-life (t½) and total plasma clearance are not documented.

In principle, the elimination of drugs from the body is governed by processes occurring primarily in the kidneys (renal excretion) and the liver (metabolism and biliary excretion). For quaternary ammonium (B1175870) compounds, the route of elimination is often influenced by their physicochemical properties, particularly molecular weight.

Generally, quaternary ammonium compounds with lower molecular weights tend to be predominantly eliminated unchanged in the urine. As the molecular weight increases, biliary excretion often becomes a more significant pathway. Tridihexethyl, being a monoquaternary ammonium compound, would be expected to follow this general trend. However, without specific studies on tridihexethyl, it is not possible to quantify the contribution of each excretory route.

Biliary excretion studies, which involve the cannulation of the bile duct in animal models, are crucial for determining the extent to which a compound is cleared from the bloodstream via the liver and excreted into the bile. Such studies would quantify the percentage of the administered dose of this compound that is eliminated through this pathway. Similarly, urine collection studies in preclinical models are necessary to determine the extent of renal excretion. The absence of such published data for this compound means that a definitive understanding of its elimination pathways in preclinical species cannot be constructed.

Furthermore, information regarding the metabolism of this compound prior to excretion is not available. It is unknown whether the compound is excreted primarily as the unchanged parent drug or if it undergoes biotransformation to form metabolites that are then excreted.

Theoretical and Computational Research on Tridihexethyl Bromide

Molecular Modeling and Ligand-Target Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This simulation is fundamental in drug design for predicting the binding affinity and interaction modes between a drug and its protein target.

Tridihexethyl (B1221198) has been identified as a known antagonist for the M3 muscarinic receptor (M3R) and has been included in computational screening studies to understand how anticholinergic drugs interact with this target. researchgate.net In one such study, tridihexethyl was part of a library of 15 known M3R antagonists docked against a homology model of the human M3R. researchgate.net The binding site for antagonists is situated within a hydrophobic pocket in the transmembrane domain of the receptor. nih.gov

The primary binding mode for muscarinic antagonists like tridihexethyl involves a crucial interaction between the positively charged quaternary ammonium (B1175870) headgroup and a conserved, negatively charged aspartate residue (ASP148 in the M3R) in the binding pocket. nih.govfigshare.com This strong ionic interaction, or salt bridge, is a key anchor for the ligand. Further stabilization is achieved through a network of other interactions with aromatic and polar residues. These interactions include:

Cation-π interactions: The quaternary ammonium group can interact favorably with the electron-rich faces of aromatic residues such as tyrosine (TYR) and tryptophan (TRP).

Hydrogen Bonds: The hydroxyl group present in tridihexethyl's structure can act as a hydrogen bond donor or acceptor with polar residues in the binding site.

Hydrophobic Interactions: The cyclohexyl and phenyl rings of tridihexethyl form extensive hydrophobic contacts with nonpolar residues, contributing significantly to binding affinity.

Table 1: Predicted Interactions for Muscarinic Antagonists at the M3R Binding Site This table summarizes the types of interactions and key amino acid residues generally involved in the binding of antagonists, including tridihexethyl, to the M3 muscarinic receptor, as suggested by molecular modeling studies.

| Interaction Type | Key Interacting Residues (Human M3R) | Role in Binding |

| Salt Bridge | ASP148 | Primary anchor for the positively charged quaternary ammonium group of the ligand. nih.govfigshare.com |

| Cation-π | TYR149, TRP504, TYR507, TYR530 | Stabilizes the positively charged headgroup through interaction with aromatic side chains. researchgate.net |

| Hydrogen Bonding | ASP148, SER152 | Forms directional interactions with hydrogen bond donors/acceptors on the ligand (e.g., hydroxyl group). nih.gov |

| π-π Stacking | TYR507 | Occurs between the aromatic rings of the ligand and the receptor. researchgate.net |

| Hydrophobic Contact | Various nonpolar residues | The bulky cyclohexyl and phenyl groups of the ligand fit into a hydrophobic pocket, displacing water. nih.gov |

The binding site of the M3R is a well-defined pocket located on the extracellular side of the receptor's transmembrane bundle. nih.gov The topography of this site is highly complementary to the structure of antagonists like tridihexethyl. The narrow, deep pocket is lined with key aromatic residues (tyrosine and tryptophan) that form a "hydrophobic cage" around the ligand.

The shape and charge distribution of tridihexethyl show a high degree of complementarity with this site. Its bulky, hydrophobic groups (cyclohexyl and phenyl) fit snugly into the nonpolar regions of the pocket, while the charged quaternary ammonium group is precisely positioned to interact with the critical aspartate residue at the base of the pocket. This high degree of shape and chemical complementarity is responsible for the high-affinity binding of antagonists and their ability to block the natural agonist, acetylcholine (B1216132), from accessing the receptor.

Quantum Chemical Calculations

Quantum chemical (QC) calculations apply the principles of quantum mechanics to study the electronic structure and properties of molecules. nih.gov While specific QC studies focused solely on tridihexethyl bromide are not prominent in the literature, these methods provide a powerful theoretical framework for understanding its chemical behavior at a sub-atomic level.

For a molecule like tridihexethyl, QC calculations can determine its electronic properties, which are fundamental to its interaction with biological targets. As a quaternary ammonium compound, it possesses a permanent positive charge. nih.govnih.gov QC methods can precisely calculate the distribution of this charge across the molecule, revealing how the positive charge is delocalized and which atoms are most electrophilic. This information is critical for understanding the strength and nature of the salt bridge and cation-π interactions in the receptor binding site.

Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can predict the molecule's chemical reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule. For drug-receptor interactions, these frontier orbitals are key to understanding the potential for charge transfer and the formation of covalent or strong non-covalent bonds.

Table 2: Potential Applications of Quantum Chemical Calculations for this compound This table outlines theoretical calculations that can be performed and the insights they would provide into the molecular properties of this compound.

| Calculated Property | Significance for Drug Action |

| Partial Atomic Charges | Quantifies the charge distribution, especially around the quaternary nitrogen, to better understand electrostatic interactions with the receptor. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the molecule's surface, visually identifying positive and negative regions that guide docking and binding. |

| HOMO-LUMO Energy Gap | Indicates electronic stability and reactivity, providing insights into the molecule's propensity to participate in charge-transfer interactions. |

| Dipole Moment | Describes the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes. |

Tridihexethyl possesses several rotatable bonds, allowing it to adopt numerous different three-dimensional shapes, or conformations. ebi.ac.uk Quantum chemical calculations can be used to determine the relative energies of these different conformations. By systematically rotating the bonds and calculating the energy of each resulting structure, an energetic landscape can be mapped.

This analysis is crucial for identifying the lowest-energy (most stable) conformations of the molecule in a vacuum or in solution. nsuniv.ac.innih.gov Understanding the energy penalties required to change from a low-energy conformation to the specific "bioactive" conformation that fits into the receptor is essential for predicting binding affinity. A molecule that can easily adopt its bioactive conformation without a large energy cost is more likely to be a potent binder.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov For drug-receptor complexes, MD simulations provide a dynamic view of the binding, allowing researchers to assess the stability of the interaction and explore conformational changes in both the ligand and the protein. cambridge.orgacs.org

While studies have performed detailed MD simulations on the M3R with other antagonists like tiotropium, the principles and insights are directly applicable to understanding tridihexethyl's behavior. cambridge.orgnih.gov A typical MD simulation would start with the docked pose of tridihexethyl in the M3R binding site. The entire system, including the receptor, the ligand, a lipid bilayer (to mimic the cell membrane), and surrounding water, is then allowed to evolve over time according to the laws of physics. nih.gov

These simulations, often run for hundreds of nanoseconds, are used to validate the docking results. If the ligand remains stably bound in its initial predicted pose throughout the simulation, it lends confidence to the docking model. The stability is often quantified by calculating the root-mean-square deviation (RMSD) of the ligand's atoms from their starting positions. cambridge.org A low and stable RMSD value indicates a stable binding mode. MD simulations also allow for a detailed analysis of the persistence of specific interactions, such as hydrogen bonds and salt bridges, revealing which contacts are most critical for maintaining the stability of the complex. nih.govfigshare.com

Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Analogues

Theoretical and computational chemistry plays a pivotal role in modern drug discovery, offering insights that guide the synthesis and evaluation of new chemical entities. In the context of this compound and its analogues, Quantitative Structure-Activity Relationship (QSAR) modeling serves as a critical tool for understanding the structural features that govern their anticholinergic activity. While specific QSAR studies exclusively focused on a broad series of this compound analogues are not extensively documented in publicly available literature, the principles of QSAR model development for structurally related quaternary anticholinergic agents provide a robust framework for predicting the activity of novel derivatives.

The development of a reliable QSAR model hinges on the careful selection of a training set of molecules with well-defined biological activities and a set of molecular descriptors that can quantitatively capture the structural variations within the series. The overarching goal is to establish a mathematical relationship between these descriptors and the observed biological response, which can then be used to predict the activity of compounds that have not yet been synthesized or tested.

Research Findings from QSAR Studies on Quaternary Anticholinergics

Comprehensive QSAR studies on broader classes of quaternary anticholinergics, which share the core structural motif of a quaternary ammonium head group with tridihexethyl, have revealed several key determinants of their antagonist activity at muscarinic receptors.

One significant finding is the non-linear relationship between molecular size and biological activity. nih.gov For a series of 76 soft quaternary anticholinergics, a simple linear or parabolic model was found to be inadequate. Instead, a linearized biexponential (LinBiExp) model provided a much better fit for the activity data, which displayed a clear biphasic or bilinear nature as a function of molecular volume. nih.gov This suggests an optimal molecular size for binding to the muscarinic receptor, with activity decreasing for compounds that are either too small or too large. This bilinear behavior is thought to arise from size limitations at the receptor's binding site. nih.gov

The descriptors identified as significant in various QSAR models for quaternary ammonium antagonists highlight the importance of several physicochemical and structural properties:

Molecular Size and Shape: As indicated by the bilinear model, molecular volume is a critical parameter. Descriptors related to molecular surface area and shape, such as the first component shape directional WHIM index, have also been shown to contribute significantly to the predictive power of QSAR models. nih.gov

Lipophilicity: The octanol-water partition coefficient (logP) is a crucial descriptor, reflecting the compound's ability to partition into the lipid environment of the cell membrane to reach the receptor. For quaternary ammonium salts, the Moriguchi octanol-water partition coefficient has been identified as a key contributor to the QSAR model. nih.gov

Electronic Properties: The electronic nature of the molecule, including the distribution of charges, can influence its interaction with the receptor. The lowest unoccupied molecular orbital (LUMO) energy has been used as a descriptor in some QSAR models for quaternary ammonium antagonists. nih.gov

Structural Features: The presence or absence of specific functional groups can have a profound impact on activity. For instance, the presence of an acid moiety has been found to virtually eliminate anticholinergic activity. nih.gov Stereospecificity is another critical factor, with different stereoisomers exhibiting significantly different potencies. nih.gov The length of N-alkyl chains attached to the quaternary ammonium group has also been shown to be a major determinant of activity. nih.gov

Illustrative Data from QSAR Model Development

To illustrate the application of these principles, the following tables present hypothetical but representative data that would be used in the development of a QSAR model for a series of tridihexethyl analogues.

Table 1: Physicochemical Descriptors and Biological Activity of Hypothetical Tridihexethyl Analogues

| Compound ID | R1 Group | R2 Group | Molecular Volume (ų) | LogP | pIC50 (Muscarinic M3 Receptor) |

| Tridihexethyl | Cyclohexyl | Phenyl | 350.7 | 3.8 | 7.5 |

| Analogue 1 | Cyclopentyl | Phenyl | 336.5 | 3.3 | 7.2 |

| Analogue 2 | Cyclohexyl | 4-Chlorophenyl | 365.2 | 4.5 | 7.8 |

| Analogue 3 | Cyclohexyl | 2-Thienyl | 330.1 | 3.1 | 6.9 |

| Analogue 4 | Phenyl | Phenyl | 345.9 | 4.0 | 7.0 |

| Analogue 5 | Cyclohexyl | Cyclohexyl | 355.8 | 4.2 | 6.5 |

| Analogue 6 | Cyclohexyl | Phenyl (with COOH) | 378.4 | 2.5 | 4.1 |

This table showcases how variations in the R1 and R2 groups attached to the core scaffold affect key molecular descriptors and, consequently, the biological activity (pIC50). The inclusion of an analogue with a carboxylic acid (COOH) group demonstrates the sharp drop in activity as highlighted in research findings. nih.gov

Table 2: Contribution of Descriptors in a Hypothetical QSAR Model

| Descriptor | Type | Contribution to Model (%) | Correlation |

| N-Alkyl Chain Length | Structural | 44.0 | Positive |

| Moriguchi logP | Lipophilicity | 20.0 | Positive |

| Molecular Surface Area | Shape | 13.0 | Biphasic |

| WHIM Index (Shape) | Shape | 12.6 | Biphasic |

| Molar Refractivity | Bulk/Polarizability | 7.8 | Positive |

| LUMO Energy | Electronic | 2.6 | Negative |

This table, based on findings from QSAR studies of quaternary ammonium antagonists nih.gov, outlines the relative importance of different molecular descriptors in a predictive model. The "Correlation" column indicates the general trend of the relationship between the descriptor value and biological activity.

The development of robust QSAR models for this compound analogues would follow a similar path, involving the synthesis and testing of a diverse set of compounds, the calculation of a wide range of molecular descriptors, and the application of statistical methods, potentially including non-linear models like the LinBiExp, to derive a predictive equation. nih.gov Such models are invaluable for prioritizing synthetic targets and for the rational design of new anticholinergic agents with improved potency and selectivity.

Tridihexethyl Bromide As a Research Tool and Chemical Probe

Utility in Muscarinic Receptor Subtype Characterization and Classification Studies

Tridihexethyl (B1221198) bromide is instrumental in the characterization and classification of muscarinic acetylcholine (B1216132) receptor subtypes. As a muscarinic antagonist, it binds to these receptors, preventing their activation by the endogenous neurotransmitter, acetylcholine. drugbank.comnih.gov This blockade is crucial for differentiating the physiological and pharmacological roles of the various muscarinic receptor subtypes (M1-M5).

While not highly selective, tridihexethyl has been shown to act as an antagonist at M1, M2, and M3 receptors, the subtypes most predominantly involved in peripheral and central nervous system functions. drugbank.comnih.gov Researchers utilize tridihexethyl in competitive binding assays and functional studies to probe the identity of the muscarinic receptors present in a specific tissue or cell type. By observing the physiological response that is inhibited by tridihexethyl, scientists can infer the involvement of M1, M2, or M3 receptors in that particular process.

For instance, studies on related non-selective and partially selective antagonists like trihexyphenidyl (B89730) and pirenzepine (B46924) have established a framework for classifying receptor function. nih.govnih.govnih.gov Trihexyphenidyl, for example, shows a higher affinity for the M1 subtype, making it a useful tool for specifically studying M1-mediated responses. nih.govnih.govnih.gov Tridihexethyl functions within this broader category of research tools, helping to parse the complex signaling of the cholinergic system. Its ability to antagonize multiple subtypes allows for the broad inhibition of muscarinic signaling, which can then be compared with the effects of more subtype-selective antagonists to isolate the function of a specific receptor.

Table 1: Muscarinic Receptor Targets of Tridihexethyl

| Target Receptor | Action | Organism |

|---|---|---|

| Muscarinic acetylcholine receptor M1 | Antagonist | Humans |

| Muscarinic acetylcholine receptor M2 | Antagonist | Humans |

| Muscarinic acetylcholine receptor M3 | Antagonist | Humans |

This table summarizes the known interactions of tridihexethyl with human muscarinic acetylcholine receptor subtypes based on available pharmacological data. drugbank.com

Application in Investigating Cholinergic System Dynamics in In Vitro and Animal Models

The application of tridihexethyl bromide in laboratory models has significantly contributed to the understanding of cholinergic system dynamics. Its effects have been demonstrated in both in vitro preparations and whole-animal studies, primarily leveraging its antispasmodic and antisecretory properties. drugbank.comdrugbank.com

In in vitro studies, tridihexethyl is applied to isolated tissues or cell cultures to block muscarinic receptors and observe the resulting change in function. For example, its application to gastrointestinal smooth muscle preparations can inhibit acetylcholine-induced contractions, demonstrating the role of muscarinic receptors in gut motility. These experiments are foundational for understanding the cellular mechanisms of cholinergic neurotransmission.

In animal models, tridihexethyl and related compounds have been used to investigate complex physiological and pathophysiological processes. For example, the related M1-selective antagonist trihexyphenidyl has been studied in animal models of movement disorders like Parkinson's disease and dystonia. nih.govnih.gov In a mouse model of DYT1 dystonia, trihexyphenidyl was used to explore the hypothesis that abnormal cholinergic neurotransmission contributes to the motor deficits by affecting striatal dopamine (B1211576) release. nih.gov The study found that trihexyphenidyl could normalize dopamine release, suggesting a mechanism for its therapeutic action and highlighting the intricate interplay between the cholinergic and dopaminergic systems. nih.gov Similarly, in a primate model of parkinsonism, trihexyphenidyl's interactions with dopamine receptor agonists were examined to understand the differential roles of muscarinic receptor blockade on dopamine pathways. nih.gov These studies exemplify how muscarinic antagonists like tridihexethyl serve as critical tools for dissecting neural circuits and the chemical basis of neurological conditions.

Use as a Chemical Probe for Enzyme Activity Modulation Studies

This compound's primary role as a research tool is centered on its interaction with receptors, not direct modulation of enzyme activity. As a competitive antagonist of muscarinic acetylcholine receptors, its mechanism of action is to block the binding site for acetylcholine, thereby preventing receptor activation. drugbank.comnih.gov This is distinct from compounds that act as enzyme inhibitors or modulators.

The cholinergic system relies heavily on the enzyme acetylcholinesterase (AChE), which is responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft, terminating the signal. nih.gov Pharmacological tools that directly target AChE, such as donepezil (B133215) or rivastigmine, are classified as acetylcholinesterase inhibitors. nih.gov These agents increase the concentration of acetylcholine available to act on receptors.

Development of Novel this compound-Based Probes for Biological Research (e.g., fluorescent or radiolabeled ligands)

The development of modified chemical probes from existing pharmacological agents is a common strategy to create new tools for biological research. These probes, often incorporating fluorescent tags or radioisotopes, allow for the direct visualization and quantification of their targets, such as receptors.

Radiolabeled Ligands: The synthesis of radiolabeled compounds, where an atom is replaced by a radioactive isotope (e.g., ³H or ¹⁴C), is a cornerstone of pharmacology research. moravek.comwuxiapptec.com A radiolabeled version of this compound could be used in receptor binding assays to determine the density and affinity of muscarinic receptors in various tissues with high sensitivity. wuxiapptec.com This involves incubating tissue preparations with the radioligand and measuring the amount of radioactivity bound to the membranes. While the synthesis of radiolabeled pharmaceuticals containing bromine isotopes is also possible, specific radiolabeled derivatives of this compound are not prominently described in available literature. uky.eduuky.edu

Fluorescent Probes: Similarly, attaching a fluorescent molecule (fluorophore) to a ligand like this compound can create a fluorescent probe. nih.gov Such probes are valuable tools for visualizing receptors in cells and tissues using fluorescence microscopy. nih.govnih.gov This allows for real-time investigation of receptor localization, trafficking, and dynamics. The design of these probes requires careful chemical modification to ensure that the addition of the bulky fluorophore does not significantly impair the ligand's ability to bind to its target receptor. nih.gov Despite the general utility of this approach, the development and application of specific fluorescent probes based on the this compound scaffold have not been extensively documented.

While the direct derivatization of this compound into such probes is not widely reported, its role as a foundational muscarinic antagonist informs the broader field of probe development for the cholinergic system.

Future Research Trajectories for Tridihexethyl Bromide

Unexplored Mechanistic Pathways and Novel Target Interactions

The primary action of Tridihexethyl (B1221198) bromide is attributed to its antagonism at muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3), which blocks parasympathetic nervous system activity. nih.gov This interaction leads to effects such as reduced gastrointestinal motility and decreased glandular secretions. mdpi.com The canonical signaling pathways following muscarinic receptor activation involve G-protein coupling, which modulates effectors like adenylyl cyclase and ion channels. taylorfrancis.comyoutube.com However, the full spectrum of intracellular signaling cascades affected by Tridihexethyl bromide is not fully elucidated.

Future research should investigate non-canonical signaling pathways. For instance, studies on other muscarinic antagonists have revealed the importance of the Gαi-RhoA-ROCK pathway in mediating smooth muscle contraction. nih.gov Investigating whether this compound modulates this pathway could provide more specific therapeutic targets for smooth muscle disorders. nih.gov

Furthermore, the possibility of novel target interactions beyond muscarinic receptors warrants exploration. As a quaternary ammonium (B1175870) compound, this compound shares structural motifs with molecules known to interact with other receptors. nih.govmdpi.com Research has shown that some quaternary ammonium cholinesterase inhibitors can also modulate nicotinic acetylcholine receptors (nAChRs). nih.gov High-throughput screening and affinity-based proteomics could be employed to identify potential off-target binding proteins for this compound, revealing previously unknown pharmacological effects or side-effect mechanisms.

Table 1: Potential Areas for Mechanistic Investigation

| Research Area | Rationale | Potential Impact |

|---|---|---|